5-bromo-1,10-phenanthroline Monohydrate

Catalog No.
S2682425
CAS No.
855360-86-0
M.F
C12H9BrN2O
M. Wt
277.121
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-bromo-1,10-phenanthroline Monohydrate

CAS Number

855360-86-0

Product Name

5-bromo-1,10-phenanthroline Monohydrate

IUPAC Name

5-bromo-1,10-phenanthroline;hydrate

Molecular Formula

C12H9BrN2O

Molecular Weight

277.121

InChI

InChI=1S/C12H7BrN2.H2O/c13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12;/h1-7H;1H2

InChI Key

VTTKUSYSKOIISY-UHFFFAOYSA-N

SMILES

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)Br.O

Solubility

not available

Supramolecular Chemistry and Coordination Chemistry

  • Metal Ion Complexation: 5-Br-Phen acts as a chelating ligand, readily forming stable complexes with various metal ions due to its nitrogen atoms. These complexes exhibit interesting photophysical and electrochemical properties, making them valuable for applications in areas like molecular recognition, catalysis, and luminescent materials .
  • Self-Assembly: 5-Br-Phen can self-assemble into well-defined supramolecular structures due to its specific hydrogen bonding and π-π stacking interactions. These structures can be tailored for various purposes, including drug delivery, molecular sensing, and photocatalysis .

Material Science

  • Organic Light-Emitting Diodes (OLEDs): 5-Br-Phen has been employed as a dopant material in OLEDs due to its ability to efficiently transfer energy to emitters, leading to improved device performance .
  • Sensors: The unique properties of 5-Br-Phen complexes with various metal ions make them suitable for developing selective and sensitive sensors for diverse analytes, including heavy metals, explosives, and biomolecules .

Biological Applications

  • DNA Binding: 5-Br-Phen exhibits DNA binding capabilities, allowing it to interact with specific DNA sequences. This property holds potential for applications in gene regulation, targeted drug delivery, and cancer therapy .
  • Antimicrobial Activity: Studies suggest that 5-Br-Phen and its complexes possess antimicrobial activity against various bacteria and fungi, suggesting potential applications in developing novel antimicrobials .

5-Bromo-1,10-phenanthroline monohydrate is a chemical compound with the molecular formula C₁₂H₉BrN₂O and a molecular weight of approximately 277.12 g/mol. This compound consists of a phenanthroline structure substituted with a bromine atom at the 5-position. The monohydrate form indicates the presence of one water molecule associated with each molecule of 5-bromo-1,10-phenanthroline, which can influence its solubility and reactivity. It is classified under the category of heterocyclic compounds and is primarily utilized in various chemical and biological applications due to its unique structural properties .

, including:

  • Coordination Complex Formation: It acts as a bidentate ligand, coordinating with metal ions to form stable complexes. This property is particularly useful in analytical chemistry for detecting metal ions.
  • Electrophilic Substitution: The bromine atom can undergo substitution reactions, allowing for further functionalization of the phenanthroline core.
  • Reduction Reactions: The compound can be reduced to yield derivatives that may exhibit different biological or chemical properties.

These reactions are significant for developing new materials and studying metal-ligand interactions.

Research indicates that 5-bromo-1,10-phenanthroline monohydrate exhibits notable biological activity. It has been shown to possess:

  • Antimicrobial Properties: Studies suggest it can inhibit the growth of certain bacteria and fungi, making it a candidate for antimicrobial applications.
  • Anticancer Activity: Preliminary investigations indicate that this compound may have potential anticancer effects, possibly through mechanisms involving DNA intercalation or disruption of cellular processes.
  • Enzyme Inhibition: It has been observed to inhibit specific enzymes, which could be leveraged in therapeutic settings to modulate biochemical pathways.

The synthesis of 5-bromo-1,10-phenanthroline monohydrate typically involves:

  • Bromination of 1,10-Phenanthroline: The starting material, 1,10-phenanthroline, is treated with bromine or a brominating agent under controlled conditions to introduce the bromine substituent at the 5-position.
  • Crystallization: The product is often purified through recrystallization from suitable solvents to obtain the monohydrate form.
  • Characterization: Techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

5-Bromo-1,10-phenanthroline monohydrate finds diverse applications in various fields:

  • Analytical Chemistry: Used as a chelating agent for metal ion detection.
  • Material Science: Incorporated into polymer matrices for developing advanced materials with specific properties.
  • Pharmaceutical Research: Investigated for its potential use in drug development due to its biological activities.

Interaction studies involving 5-bromo-1,10-phenanthroline monohydrate primarily focus on its ability to form complexes with metal ions. These studies reveal:

  • Stability Constants: Determination of stability constants for complexes formed with various transition metals.
  • Spectroscopic Analysis: Utilizing UV-visible spectroscopy to observe changes in absorbance spectra upon complexation.

These interactions not only elucidate the compound's behavior in biological systems but also its utility in analytical applications.

Several compounds share structural similarities with 5-bromo-1,10-phenanthroline monohydrate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1,10-PhenanthrolineNo halogen substitutionWidely used as a ligand but lacks bromine's reactivity
5-Chloro-1,10-phenanthrolineChlorine substitution instead of bromineDifferent reactivity profile due to chlorine
2,9-Dimethyl-1,10-phenanthrolineMethyl groups at positions 2 and 9Alters solubility and biological activity

The uniqueness of 5-bromo-1,10-phenanthroline monohydrate lies in its specific bromine substitution which enhances its reactivity and potential biological activity compared to other phenanthroline derivatives. This makes it a valuable compound for both research and practical applications in various scientific fields .

Molecular Structure and Chemical Formula (C₁₂H₇BrN₂·H₂O)

The molecular structure of 5-bromo-1,10-phenanthroline monohydrate is defined by the chemical formula C₁₂H₇BrN₂·H₂O [3] [8]. The compound consists of a phenanthroline backbone with a bromine substituent at the 5-position, accompanied by one water molecule of hydration . The molecular weight of the monohydrate form is approximately 277.12 g/mol [3].

The bromine substitution occurs specifically at the 5-position of the phenanthroline ring system, which influences both the electronic properties and coordination behavior of the molecule [6]. The presence of the nitrogen atoms at the 1,10-positions maintains the characteristic bidentate chelating ability of the phenanthroline framework [17]. The water molecule in the monohydrate form plays a crucial role in crystal packing and stability, forming hydrogen bonding networks that contribute to the overall structural integrity [22].

Table 1: Molecular Parameters of 5-Bromo-1,10-phenanthroline Monohydrate

ParameterValueReference
Molecular FormulaC₁₂H₇BrN₂·H₂O [3] [8]
Molecular Weight277.12 g/mol [3]
Anhydrous Molecular Weight259.11 g/mol [2] [6]
Chemical Abstracts Service Number855360-86-0 [3] [4]
InChI KeyGWKGPQCKIBRXGW-UHFFFAOYSA-N [2]

Crystallographic Data and Crystal Packing

The crystallographic structure of 5-bromo-1,10-phenanthroline monohydrate exhibits distinctive packing arrangements influenced by both the bromine substituent and the hydration water molecule [15]. Crystal structure determinations reveal that the compound adopts specific space group symmetries that facilitate optimal intermolecular interactions [15] [25].

The crystal packing is characterized by the formation of hydrogen bonding networks involving the water molecules and the nitrogen atoms of the phenanthroline framework [22]. These hydrogen bonds contribute significantly to the stability of the crystal lattice and influence the dehydration behavior of the compound [22]. The bromine atoms participate in halogen bonding interactions that further stabilize the crystal structure [15].

Studies of related iron complexes containing 5-bromo-1,10-phenanthroline demonstrate that the ligands arrange in approximately parallel orientations with slight shifts relative to each other, indicating π-π interactions between neighboring phenanthroline planes [15]. The shortest distances between parallel-aligned carbon atoms in neighboring phenanthroline planes are typically around 3.465 Å, confirming strong π-π interactions [15].

Table 2: Crystallographic Parameters

ParameterValueObservation
Crystal SystemOrthorhombicTypical for phenanthroline derivatives [26]
Space GroupVariableDepends on packing conditions [15]
π-π Stacking Distance~3.47 ÅStrong intermolecular interactions [15]
Hydrogen Bond NetworkPresentInvolves water molecules [22]

Spectroscopic Characteristics (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Raman)

The spectroscopic properties of 5-bromo-1,10-phenanthroline monohydrate provide detailed insights into its molecular structure and electronic characteristics [40]. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts that reflect the electronic environment of the aromatic protons and the influence of the bromine substituent [12] [37].

Infrared spectroscopy demonstrates characteristic absorption bands associated with the aromatic carbon-nitrogen stretching vibrations and the presence of water molecules in the crystal lattice [40]. The ultraviolet-visible absorption spectrum exhibits strong absorbance in the ultraviolet region, with characteristic transitions that can be utilized in spectrophotometric analyses [38]. The presence of the bromine atom enhances the absorption characteristics compared to unsubstituted phenanthroline [38].

Raman spectroscopy provides complementary vibrational information, with characteristic bands appearing at specific wavenumbers [40]. Time-dependent density functional theory calculations support the assignment of electronic transitions observed in the ultraviolet-visible spectrum [31].

Table 3: Spectroscopic Data Summary

TechniqueKey ObservationsCharacteristic Features
Nuclear Magnetic ResonanceChemical shifts in aromatic regionBromine influence on electronic environment [12]
InfraredAromatic carbon-nitrogen stretchesWater molecule vibrations present [40]
Ultraviolet-VisibleStrong ultraviolet absorptionEnhanced by bromine substitution [38]
RamanMultiple vibrational modesSpecific wavenumber patterns [40]

Physical Properties (Melting Point, Appearance, Stability)

The physical properties of 5-bromo-1,10-phenanthroline monohydrate are characterized by specific melting points, distinctive appearance, and defined stability characteristics [5] [6]. The anhydrous form of 5-bromo-1,10-phenanthroline exhibits a melting point of 119°C [5] [6] [36], while the monohydrate form displays different thermal behavior due to the presence of the water molecule [22].

The compound typically appears as white to light yellow to light orange powder or crystalline material [6] [9]. The color variation can depend on the specific preparation conditions and purity levels [6]. The stability of the compound is influenced by environmental factors including temperature, humidity, and light exposure [6].

Storage conditions significantly affect the stability of the monohydrate form [22]. The compound should be kept in a dark place, sealed in dry conditions, at room temperature to maintain its integrity [6]. The hygroscopic nature of the phenanthroline framework contributes to the formation and stability of the hydrated form [24].

Table 4: Physical Properties Summary

PropertyValueNotes
Melting Point (anhydrous)119°CLiterature value [5] [6]
AppearanceWhite to light yellow crystallineColor may vary with purity [6]
Density1.6±0.1 g/cm³Predicted value [7]
Storage TemperatureRoom temperatureDark, dry conditions recommended [6]
StabilityHygroscopicSensitive to moisture [24]

Electronic Structure and π-π Interactions

The electronic structure of 5-bromo-1,10-phenanthroline monohydrate is characterized by the presence of conjugated π-electron systems that facilitate intermolecular π-π interactions [28] [29]. Density functional theory calculations reveal specific frontier molecular orbital characteristics, with the highest occupied molecular orbital and lowest unoccupied molecular orbital exhibiting distinct spatial distributions [31].

The presence of the bromine substituent at the 5-position significantly influences the electronic properties of the molecule [32]. The bromine atom affects the relative positioning of the closely situated low-lying unoccupied π molecular orbitals, specifically the a₂(χ) and b₁(ψ) orbitals that are characteristic of phenanthroline derivatives [32]. This electronic modification has implications for the coordination behavior and photophysical properties of the compound [45].

π-π interactions play a crucial role in the solid-state packing of 5-bromo-1,10-phenanthroline monohydrate [15]. These interactions occur between the planar aromatic systems of adjacent molecules, with typical interplanar distances of approximately 3.47 Å [15]. The strength and geometry of these interactions are influenced by the electronic distribution within the phenanthroline framework and the presence of the bromine substituent [30].

Table 5: Electronic Structure Parameters

ParameterObservationSignificance
Frontier Molecular OrbitalsDistinct spatial distributionInfluences reactivity [31]
π-π Stacking Distance~3.47 ÅStrong intermolecular interactions [15]
Bromine Electronic EffectModifies orbital energiesAffects coordination properties [32]
Conjugation SystemExtended aromatic frameworkEnables electronic transitions [29]

Hydration and Dehydration Behavior

The hydration and dehydration behavior of 5-bromo-1,10-phenanthroline monohydrate represents a critical aspect of its physicochemical properties [22]. The monohydrate form demonstrates remarkable stability over a wide relative humidity range at 25°C, with minimal desorption occurring under normal atmospheric conditions [22]. This stability distinguishes it from many other organic hydrates that readily lose water under ambient conditions [22].

Moisture sorption and desorption experiments reveal that the monohydrate form is stable and that water-free 5-bromo-1,10-phenanthroline is highly hygroscopic [22]. The compound exhibits stoichiometric dehydration behavior rather than non-stoichiometric water loss, indicating that the water molecules are integral to the crystal structure [22]. Dehydration typically occurs at relative humidity levels below 10% at 25°C [22].

The enthalpic stabilization provided by the water molecules contributes to the overall stability of the monohydrate form [22]. Computational studies indicate that the potential energy difference between the monohydrate and anhydrous forms is approximately 15 kilojoules per mole, confirming the thermodynamic preference for the hydrated state under ambient conditions [22].

Table 6: Hydration Behavior Parameters

ParameterValueCondition
Stable Relative Humidity RangeWide rangeAt 25°C [22]
Dehydration Threshold<10% Relative HumidityAt 25°C [22]
Energy Difference~15 kJ/molMonohydrate vs anhydrous [22]
Dehydration TypeStoichiometricComplete water loss [22]

Halogen Bonding Properties

The halogen bonding properties of 5-bromo-1,10-phenanthroline monohydrate arise from the presence of the bromine atom at the 5-position of the phenanthroline framework . Halogen bonding represents a specific type of non-covalent interaction where the bromine atom acts as an electron acceptor, forming directional interactions with electron-rich species [41]. These interactions contribute to the overall supramolecular organization of the compound in the solid state [15].

The bromine atom in 5-bromo-1,10-phenanthroline exhibits anisotropic electron density distribution, creating regions of positive electrostatic potential that can interact favorably with nucleophilic sites [41]. This electronic anisotropy is characteristic of halogen atoms in organic compounds and enables the formation of halogen bonds with appropriate acceptor molecules [44].

In crystal structures containing 5-bromo-1,10-phenanthroline, halogen bonding interactions complement other intermolecular forces such as π-π stacking and hydrogen bonding [15]. The combination of these non-covalent interactions determines the overall crystal packing arrangement and influences the physical properties of the material [15]. The strength and directionality of halogen bonds involving bromine are intermediate between those of chlorine and iodine analogs [44].

Table 7: Halogen Bonding Characteristics

PropertyDescriptionImpact
Halogen Bond DonorBromine atom at 5-positionCreates electrostatic anisotropy [41]
Interaction StrengthModerateIntermediate among halogens [44]
DirectionalityLinear preferenceInfluences crystal packing [15]
Complementary Forcesπ-π stacking, hydrogen bondingDetermines overall structure [15]

Dates

Modify: 2023-08-16

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